Product packaging for Amino-cyclopropyl-acetic acid(Cat. No.:CAS No. 15785-26-9)

Amino-cyclopropyl-acetic acid

Cat. No.: B106526
CAS No.: 15785-26-9
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-UHFFFAOYSA-N
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Description

Significance in Chemical Biology and Medicinal Chemistry

The constrained nature of the cyclopropane (B1198618) ring makes Amino-cyclopropyl-acetic acid and its derivatives valuable tools in chemical biology and medicinal chemistry. researchgate.netunl.pt In chemical biology, these compounds serve as probes to study enzyme mechanisms and protein structures. The rigid cyclopropane scaffold can lock a molecule into a specific conformation, allowing researchers to investigate the precise three-dimensional requirements for binding to a biological target. researchgate.net

In medicinal chemistry, this compound is a key building block for the synthesis of novel therapeutic agents. ontosight.ai Its incorporation into peptide chains can enhance metabolic stability by making them resistant to cleavage by enzymes. google.com This increased stability is a highly desirable trait in drug development. Furthermore, the unique stereochemistry of the cyclopropyl (B3062369) group can influence the biological activity of a molecule, potentially leading to the development of more potent and selective drugs. vulcanchem.com Research has shown that derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor ligands. ontosight.ai For instance, they have been explored in the context of GPR119 agonists, which are of interest for their potential metabolic benefits. chemicalbook.com

Overview of the this compound Structural Class and Diversity

The structural class of this compound is diverse, encompassing a range of derivatives with varied functionalities. The basic scaffold can be modified at several positions, leading to a wide array of compounds with distinct properties. This diversity arises from the ability to introduce different substituents on the cyclopropane ring or to modify the amino and carboxylic acid groups. researchgate.net

The synthesis of these derivatives often involves sophisticated chemical methods, such as the addition of substituted diazomethanes to dehydroalanine (B155165) derivatives or the use of Fischer-type carbene complexes. google.comcnr.it These synthetic strategies allow for the creation of a broad spectrum of this compound analogs, each with the potential for unique biological activities. researchgate.netcnr.it The diversity within this structural class is crucial for the systematic exploration of structure-activity relationships, a fundamental aspect of drug discovery and chemical biology research.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC5H9NO2 ontosight.ai
Molecular Weight115.13 g/mol ontosight.ai
CAS Number15785-26-9 ontosight.ai
Synonyms2-Cyclopropylglycine, alpha-Cyclopropylglycine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B106526 Amino-cyclopropyl-acetic acid CAS No. 15785-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBCPMSNBMUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399446
Record name Amino-cyclopropyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15785-26-9
Record name Amino-cyclopropyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyclopropylacetic acid
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Synthetic Methodologies and Strategies for Amino Cyclopropyl Acetic Acids

Classical and Contemporary Synthetic Approaches

The construction of the amino-cyclopropyl-acetic acid framework can be achieved through various synthetic routes, each with its own advantages and limitations. These methods often involve the sequential or concerted formation of the cyclopropane (B1198618) ring and the introduction of the amino and carboxylic acid functionalities.

Cyclopropanation reactions are a cornerstone in the synthesis of this compound derivatives. These reactions involve the addition of a carbene or carbene equivalent to an alkene precursor, forming the characteristic three-membered ring.

One of the most widely employed methods is the Simmons-Smith cyclopropanation , which typically utilizes a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid. This method is known for its stereospecificity, particularly with allylic alcohols where the hydroxyl group directs the cyclopropanation to the same face of the double bond. nih.govrsc.org Modified Simmons-Smith conditions, such as the use of diethylzinc (B1219324) and diiodomethane (Furukawa reagent), have expanded the scope and efficiency of this reaction. nih.gov

Transition metal-catalyzed cyclopropanations , particularly with rhodium(II) and copper(I) catalysts, offer a powerful alternative. acs.orgresearchgate.net These reactions often employ diazo compounds as carbene precursors. For instance, rhodium(II)-catalyzed decomposition of ethyl diazoacetate in the presence of an appropriate alkene can yield the corresponding cyclopropyl (B3062369) ester. organic-chemistry.org A significant advancement involves the use of α-nitro-α-diazoesters or the in situ generation of iodonium (B1229267) ylides from α-nitroesters, which can then undergo rhodium- or copper-catalyzed cyclopropanation with alkenes to afford nitrocyclopropane (B1651597) carboxylates. acs.orgresearchgate.net These nitro-substituted cyclopropanes are versatile intermediates that can be subsequently reduced to the desired amino acids. acs.orgresearchgate.net

Michael-initiated ring-closure (MIRC) reactions provide another pathway to cyclopropane rings. rsc.orgresearchgate.net This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure. rsc.org For example, the reaction of a glycine (B1666218) ester enolate with a suitable Michael acceptor can lead to the formation of a cyclopropylglycine derivative. researchgate.net

The introduction of the amino and carboxyl groups onto a pre-existing cyclopropane scaffold is a common strategy.

Amination can be achieved through various methods. The reduction of a nitro group, as mentioned earlier, is a highly effective approach. acs.orgresearchgate.net Other methods include the conversion of a carboxylic acid to an amine via a Curtius, Hofmann, or Schmidt rearrangement, although these are less commonly reported for this specific class of compounds. Direct amination of a cyclopropane ring is challenging but can be achieved in specific cases, for instance, through the ring-opening of donor-acceptor cyclopropanes with amines. nsf.govsnnu.edu.cn

Carboxylation protocols often involve the manipulation of existing functional groups. For example, the hydrolysis of a nitrile or an ester group to a carboxylic acid is a standard procedure. nih.gov The Strecker synthesis, which involves the reaction of a ketone or aldehyde with an amine and a cyanide source, can be applied to cyclopropyl ketones to introduce both the amino and nitrile (a precursor to the carboxylic acid) functionalities. researchgate.netnih.gov

Intramolecular cyclization offers an elegant approach to construct the cyclopropane ring. A classic example is the intramolecular SN2 reaction of a γ-substituted precursor. rsc.orgresearchgate.net For instance, a molecule containing a leaving group at the γ-position relative to an activated methylene (B1212753) group can undergo base-mediated cyclization to form a cyclopropane ring. This strategy has been successfully employed in the synthesis of various cyclopropane amino acid derivatives. rsc.orgresearchgate.net

Conversely, ring-opening reactions of more complex cyclopropane derivatives can also be a viable route. For example, the reductive opening of a cyclopropane ring in certain coordination complexes can lead to functionalized alkene intermediates, which can then be further manipulated. beilstein-journals.org Catalytic asymmetric ring-opening of donor-acceptor cyclopropanes with nucleophiles like primary arylamines can provide access to chiral γ-amino acid derivatives. nsf.govsnnu.edu.cn

The demand for enantiomerically pure amino acids has driven the development of enzymatic and catalytic asymmetric methods.

Enzymatic reactions offer high stereoselectivity under mild conditions. While specific examples for this compound are not extensively documented in the provided results, biocatalytic methods are a growing field in amino acid synthesis. researchgate.netnih.gov For instance, engineered myoglobin (B1173299) has been used as a catalyst for the enantioselective cyclopropanation of alkenes with ethyl α-diazopyruvate, yielding chiral α-cyclopropylpyruvates which are valuable precursors. wpmucdn.com

Catalytic asymmetric synthesis is a powerful tool for establishing the stereochemistry of amino-cyclopropyl-acetic acids. This is often achieved through the use of chiral catalysts in cyclopropanation reactions, which will be discussed in more detail in the following section.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The biological activity of amino-cyclopropyl-acetic acids is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure derivatives is of paramount importance.

Chiral auxiliaries are frequently used to control the stereochemical outcome of a reaction. researchgate.netpwr.edu.pl An auxiliary, derived from a readily available chiral molecule like an amino acid, is temporarily attached to the substrate. researchgate.net It then directs the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed. For example, cinnamoyl amides derived from amino acids have been used in diastereoselective cyclopropanation reactions. researchgate.net The bislactim ether method, which utilizes a chiral auxiliary derived from amino acids like valine or tert-leucine, has been successfully applied to the asymmetric synthesis of (+)-(1R,2S)-allo-coronamic acid. d-nb.info

Asymmetric catalysis has emerged as a more efficient and atom-economical approach. This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of this compound synthesis, this is most prominent in cyclopropanation reactions. Chiral copper(I) and rhodium(II) complexes, bearing chiral ligands, have been extensively studied for the asymmetric cyclopropanation of alkenes with diazo compounds. acs.orgorganic-chemistry.org For example, the Cu(I)-catalyzed asymmetric cyclopropanation of alkenes with a phenyliodonium (B1259483) ylide generated in situ has been shown to produce 1-nitrocyclopropyl carboxylates with high enantioselectivity (up to 97.5% ee). acs.org These intermediates can then be converted to the corresponding enantiomerically enriched cyclopropane α-amino acid esters. acs.org Chiral aldehyde catalysis has also been explored for the asymmetric synthesis of amino acids, providing good stereoselective control. frontiersin.org

Data Tables

Table 1: Examples of Cyclopropanation Reactions for this compound Scaffolds

Reaction TypeCatalyst/ReagentSubstrate ExampleProduct TypeKey Features
Simmons-SmithZn-Cu, CH₂I₂Allylic alcoholHydroxymethyl-cyclopropaneStereospecific, directed by hydroxyl group. nih.gov
Rhodium-catalyzedRh₂(OAc)₄Styrene (B11656), Ethyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylateEfficient for various alkenes. organic-chemistry.org
Copper-catalyzedCu(I)-chiral ligandAlkene, Phenyliodonium ylide1-Nitrocyclopropyl carboxylateHigh enantioselectivity. acs.org
MIRCBaseGlycine ester enolate, Michael acceptorCyclopropylglycine derivativeDomino reaction sequence. rsc.orgresearchgate.net

Table 2: Stereoselective Synthesis Approaches

MethodApproachExampleStereoselectivity
Chiral AuxiliaryBislactim ether methodSynthesis of (+)-(1R,2S)-allo-coronamic acidHigh diastereoselectivity. d-nb.info
Asymmetric CatalysisCu(I)-catalyzed cyclopropanationReaction of alkenes with phenyliodonium ylideUp to 97.5% ee. acs.org

Resolution of Racemic this compound Mixtures

The separation of racemic mixtures of amino-cyclopropyl-acetic acids into their individual enantiomers is a critical step in obtaining biologically active compounds. Common methods include enzymatic resolution and chromatographic techniques.

Enzymatic Resolution: This method utilizes the high enantioselectivity of enzymes, such as acylases and lipases, to differentiate between enantiomers. unipd.itharvard.edu For instance, N-acyl-L-amino acids can be selectively hydrolyzed by acylase I, allowing for the separation of the L-amino acid from the unreacted D-enantiomer. harvard.edu Lipases can also be employed for the kinetic resolution of amino acid esters through selective acylation or deacylation. unipd.itthieme-connect.de A notable example is the resolution of racemic vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid) using the esterase enzyme Alcalase 2.4L, which provides the desired enantiomer in high enantiomeric excess. researchgate.net

Key Features of Enzymatic Resolution:

High Enantioselectivity: Enzymes often exhibit near-absolute stereospecificity. harvard.edu

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous environments under mild pH and temperature conditions. aau.dk

Broad Substrate Scope: Lipases and esterases, in particular, can accept a wide variety of substrates. unipd.it

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. This method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netaocs.org High-performance liquid chromatography (HPLC) with chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, is commonly used. aocs.orgpatsnap.com The choice of mobile phase and other chromatographic parameters is crucial for achieving optimal separation. researchgate.net

Resolution MethodKey PrincipleCommon Reagents/MaterialsAdvantages
Enzymatic Resolution Selective enzymatic transformation of one enantiomerAcylases, Lipases, Esterases (e.g., Alcalase 2.4L)High enantioselectivity, mild conditions, broad substrate scope unipd.itharvard.eduresearchgate.net
Chromatographic Resolution Differential interaction with a chiral stationary phaseChiral HPLC columns (e.g., cellulose-based, amylose-based)Direct separation, applicable to a wide range of compounds researchgate.netaocs.org
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility)Chiral amines or acids (e.g., brucine, strychnine)Established classical method pressbooks.publibretexts.org

Diastereoselective Approaches in this compound Preparation

Diastereoselective synthesis aims to control the formation of a specific stereoisomer among multiple possibilities. In the context of amino-cyclopropyl-acetic acids, this often involves the cyclopropanation of a chiral precursor or the use of a chiral catalyst.

One effective strategy is the rhodium-catalyzed cyclopropanation of N-vinylphthalimide with aryldiazoacetates, which yields methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org The reaction proceeds efficiently at room temperature, and the diastereomeric ratio can exceed 98:2. organic-chemistry.org Another approach involves the copper(I)-catalyzed asymmetric cyclopropanation of alkenes using phenyliodonium ylides derived from methyl nitroacetate, which can produce cyclopropane α-amino acid esters with high diastereoselectivity (up to 95:5 dr trans/cis) and enantioselectivity. acs.org

The use of chiral auxiliaries is also a common tactic. For instance, the bislactim ether method has been successfully employed in the asymmetric synthesis of (+)-(1R,2S)-allo-coronamic acid. d-nb.info Additionally, the diastereoselective Strecker reaction, involving the addition of cyanide to a C=N bond formed from a ketone and a chiral amine, is a well-established method for preparing cyclic α-amino acids. nih.gov

Diastereoselective MethodKey TransformationCatalyst/ReagentDiastereoselectivity
Rhodium-Catalyzed CyclopropanationCyclopropanation of N-vinylphthalimide with aryldiazoacetatesRh₂(OAc)₄>98:2 trans-selectivity organic-chemistry.org
Copper-Catalyzed CyclopropanationCyclopropanation of alkenes with phenyliodonium ylidesCu(I) catalystUp to 95:5 trans/cis ratio acs.org
Bislactim Ether MethodAsymmetric cyclopropanationBislactim ether of cyclo(-L-Val-Gly-)High diastereoselectivity d-nb.info
Strecker ReactionAddition of cyanide to a C=N bondChiral amine auxiliaryHigh diastereoselectivity nih.gov

Preparation of Specific this compound Derivatives

The synthesis of this compound analogs with specific substituents allows for the fine-tuning of their biological activity.

Synthesis of Trifluoromethylated this compound Analogs

Trifluoromethylated organic compounds often exhibit unique biological properties. The synthesis of trifluoromethylated this compound analogs can be challenging. One approach involves the transformation of a carboxylic acid moiety into a trifluoromethyl group using reagents like sulfur tetrafluoride (SF₄) and hydrogen fluoride (B91410) (HF). enamine.net Another strategy is the biocatalytic N-H bond insertion of aryl amines with acceptor-acceptor 2-diazotrifluoropropanoates, catalyzed by an engineered cytochrome c, to produce α-trifluoromethyl-α-amino esters. nih.gov The reduction of α-aminoalkyl trifluoromethyl ketones, which can be prepared via the Dakin-West reaction, provides access to β-amino-α-trifluoromethyl alcohols, which are precursors to the corresponding amino acids. nih.gov

Synthetic Routes to Phosphonated this compound Analogs

Phosphonated amino acids are of interest as mimics of natural amino acids in biological systems. The synthesis of phosphonated this compound analogs can be achieved through various routes. One method involves the coupling of an amino acid to a phosphonate (B1237965) nucleoside. nih.gov Another approach is the preparation of phosphonomethoxy derivatives, which can be synthesized by the electrophilic addition of dimethyl hydroxymethyl phosphonate to a furanoid glycal, followed by several transformation steps. acs.org The synthesis of 9-[1-(phosphonomethoxy)cyclopropyl)methyl]-6-deoxyguanine dipivoxil has been reported, involving the hydrolysis of a diisopropyl phosphonate diester and subsequent coupling with POM-Cl. nih.govacs.org

Preparation of Halogenated and Sulfanyl (B85325) this compound Derivatives

Halogenated amino acids can exhibit enhanced biological activity. nih.gov The synthesis of halogenated this compound derivatives can be achieved through various methods. For instance, bicyclic dihalo-cyclopropylamine derivatives can be prepared by the reaction of dihalocarbene species with cyclic enamines. researchgate.net These halogenated intermediates can then undergo ring-cleavage reactions to produce functionalized piperidines and azepanes. researchgate.net The introduction of a halogen can also be achieved through electrophilic halogenation reactions. mdpi.com

The synthesis of sulfanyl derivatives can be approached through the use of N-sulfinyl imines. For example, N-sulfinyl α-chloro ketimines can react with Grignard reagents to form chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides, which can be deprotected to yield the corresponding cyclopropylamines. acs.org

Synthesis of Vinyl-Substituted this compound Analogs

Vinyl-substituted amino-cyclopropyl-acetic acids are important intermediates in the synthesis of various bioactive compounds, including inhibitors of the hepatitis C virus NS3 protease. researchgate.net A common synthetic strategy involves the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene to form the racemic vinyl-cyclopropane ring, which is subsequently resolved enzymatically. researchgate.net Another method involves a tandem reaction of β-amino ketones with a methyl phenyl vinyl selenium salt, mediated by DBU, to afford 1-(1-aminocyclopropyl)ketones. sioc-journal.cn

Approaches to Fmoc-Protected this compound Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS). d-nb.infobiosynth.com Its stability under a range of conditions and its facile removal make it an ideal choice for protecting the α-amino group of amino acids during peptide assembly. biosynth.com Several methods have been developed for the synthesis of Fmoc-protected amino acids.

One common approach involves the reaction of an amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. google.comnih.gov However, these conditions can sometimes lead to side reactions, such as the formation of dipeptides or other impurities. nih.gov To circumvent these issues, alternative strategies have been explored. For instance, a zinc-promoted synthesis using Fmoc-Cl under neutral conditions has been shown to produce Nα-Fmoc-protected amino acids in high yield and purity, effectively preventing the oligomerization side reaction often observed under traditional Schotten-Baumann conditions. nih.gov

Another strategy involves the conversion of N-benzyloxycarbonyl (Cbz)-protected amino acid esters to their corresponding N-Fmoc-protected counterparts. This can be achieved through a one-pot protocol involving hydrogenation in the presence of a palladium catalyst and 2,2′-bipyridine, followed by reaction with Fmoc-OSu. d-nb.info This method has demonstrated high yields and excellent stereoselectivity. d-nb.info

The purity of Fmoc-amino acid derivatives is paramount for successful peptide synthesis. nih.gov Impurities such as Fmoc-β-Ala-OH and Fmoc-dipeptides can arise during the introduction of the Fmoc group and must be carefully controlled. nih.gov

Here is a data table summarizing various methods for the synthesis of Fmoc-protected amino acids:

ReagentConditionsAdvantagesReference
Fmoc-ClZinc dust, neutral conditionsHigh yield, high purity, avoids oligomerization nih.gov
Fmoc-OSuPd/C, H₂, 2,2′-bipyridineHigh yield, excellent stereoselectivity d-nb.info
Fmoc-OSu or Fmoc-ClWeak baseIndustrial applicability google.com

Synthesis of Phenyl-Substituted this compound Derivatives

The synthesis of phenyl-substituted this compound derivatives often involves multi-step sequences. One reported method includes the chloroacetylation of a substituted diphenylamine, followed by intramolecular cyclization to form a phenylindolin-2-one. Subsequent hydrolysis and esterification yield the desired 2-(phenylamino)phenylacetic acid derivative. google.com

Another approach focuses on the catalytic asymmetric cyclopropanation of alkenes. acs.org For example, the reaction of styrene derivatives with an iodonium ylide derived from methyl nitroacetate, catalyzed by a copper(I) complex, can produce substituted 1-nitro-cyclopropyl carboxylates with high enantioselectivity and diastereoselectivity. acs.org These nitrocyclopropanes can then be converted to the corresponding amino esters. acs.org

A recently developed method for synthesizing (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid involves the atom transfer radical addition (ATRA) of trihaloacetic acid derivatives to terminal olefins, followed by dehalogenation-cyclopropanation. ffhdj.com This method has shown high efficiency and yields. ffhdj.com

The following table outlines a synthetic approach to a phenyl-substituted cyclopropane derivative:

ReactantsCatalyst/ReagentsProductKey FeaturesReference
Styrene, Methyl nitroacetate, IodosobenzeneCu(I)-pybox complexMethyl 1-nitro-2-phenylcyclopropane-1-carboxylateHigh enantioselectivity and diastereoselectivity acs.org
Substituted diphenylamine, Chloroacetyl chlorideAlCl₃, then hydrolysis2-(Phenylamino)phenylacetic acid derivativeMulti-step synthesis google.com
Terminal olefins, Trihaloacetic acid derivativesCu(I) salt/amine/DMSO, then Zn/Cu pair(E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acidHigh efficiency and yields ffhdj.com

Methods for Spiro-Fused this compound Analogs

Spiro-fused cyclopropane-containing amino acid analogs represent a unique class of conformationally constrained building blocks. Their synthesis often relies on cycloaddition reactions.

One prominent method is the [3+2] cycloaddition of azomethine ylides with cyclopropene (B1174273) derivatives. acs.orgmdpi.com Azomethine ylides can be generated in situ from the reaction of isatins and α-amino acids. mdpi.com This one-pot, three-component reaction provides a stereoselective route to novel spiro[1-azabicyclo[3.2.0]heptane] frameworks. acs.org The reaction proceeds with high regioselectivity and can achieve good to excellent diastereoselectivity depending on the substituents on the reactants. acs.org

Another approach involves the reaction of cyclic ketenes with imines, which has been utilized for the synthesis of spiro-fused 2-azetidinones. ugent.be Ketenes can be generated from precursors such as N-acylthiazolidine-2-carboxylic acids. The cycloaddition of these ketenes with imines can lead to the formation of diastereomeric spiro-2-azetidinones. ugent.be

The synthesis of spiro nitrocyclopropyl oxindoles has also been achieved through the diastereoselective reaction of indolin-2-ones with bromonitroalkenes, yielding fused cyclopropanes with high diastereomeric ratios. researchgate.net

A summary of synthetic methods for spiro-fused analogs is presented below:

Reaction TypeReactantsProductKey FeaturesReference
[3+2] CycloadditionIsatins, Azetidine-2-carboxylic acid, Maleimides/ItaconimidesSpiro[1-azabicyclo[3.2.0]heptanes]One-pot, three-component, high stereoselectivity acs.org
[3+2] CycloadditionIsatins, α-Amino acids, CyclopropenesSpiro[3-azabicyclo[3.1.0]hexane]oxindolesOne-pot, three-component mdpi.com
[2+2] CycloadditionCyclic ketenes, IminesSpiro-fused 2-azetidinonesDiastereoselective ugent.be
CyclopropanationIndolin-2-ones, BromonitroalkenesSpiro nitrocyclopropyl oxindolesHigh diastereomeric ratio researchgate.net

Biological Activity and Mechanistic Insights of Amino Cyclopropyl Acetic Acids

Enzyme Inhibition Studies

Amino-cyclopropyl-acetic acid and its derivatives are notable for their interaction with pyridoxal-5'-phosphate (PLP)-dependent enzymes, which are crucial for a vast array of metabolic processes, including the synthesis and catabolism of amino acids. mdpi.comresearchgate.net These enzymes utilize PLP as a cofactor to catalyze diverse reactions such as transamination, decarboxylation, and elimination. researchgate.net

The inhibitory action of this compound derivatives often stems from their ability to act as mechanism-based inactivators. For instance, 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key PLP-dependent enzyme in the biosynthesis of ethylene (B1197577) in plants, is irreversibly inactivated by its own substrate, S-adenosyl-L-methionine (SAM). semanticscholar.org This inactivation is a result of the enzyme's catalytic action, which leads to the formation of a reactive intermediate that covalently modifies the enzyme's active site. semanticscholar.org

The general mechanism for many PLP-dependent enzymes begins with the formation of an external aldimine between the substrate's amino group and the PLP cofactor. nih.gov Subsequently, the enzyme facilitates the cleavage of a bond at the substrate's α-carbon. nih.gov However, in the case of enzymes like 1-aminocyclopropane-1-carboxylate deaminase, which acts on a cyclopropyl-containing substrate, the reaction is unusual as it involves the cleavage of the Cα-Cβ bond of the cyclopropane (B1198618) ring. nih.gov This process can be initiated by an active-site nucleophile attacking the cyclopropane ring, leading to its opening and subsequent breakdown of the substrate. nih.gov

The versatility of PLP-dependent enzymes allows them to perform a wide range of chemical transformations, and their inhibition by specific molecules like this compound derivatives is a key area of research for developing targeted therapeutic agents and understanding fundamental enzymatic processes. researchgate.net

This compound analogs have been investigated as inhibitors of Glutamate (B1630785) Carboxypeptidase II (GCPII), a zinc-dependent metalloenzyme also known as prostate-specific membrane antigen (PSMA). avcr.czavcr.cz GCPII is a significant therapeutic target for neurological disorders associated with glutamate excitotoxicity and for the imaging and therapy of prostate cancer. avcr.cznih.govnih.gov The enzyme's primary function in the nervous system is to hydrolyze N-acetyl-aspartyl-glutamate (NAAG), releasing glutamate. avcr.cznih.gov

Inhibitors of GCPII are often designed to mimic the structure of its natural substrate, NAAG. nih.gov These inhibitors typically feature a glutamate-derived component for high-affinity binding and a zinc-binding group. nih.gov Urea-based inhibitors have proven to be a particularly potent class of GCPII inhibitors. nih.gov These compounds are designed with a urea (B33335) linkage connecting two amino acid-like moieties, effectively targeting both the P1 and P1' sites of the enzyme's active site. nih.gov

The development of potent and selective GCPII inhibitors has been a significant focus of research. For example, 2-(phosphonomethyl)pentanedioic acid (2-PMPA) was one of the first highly potent and selective inhibitors identified, demonstrating a competitive inhibition mechanism with an IC₅₀ value in the picomolar range. avcr.cznih.gov This has paved the way for the design of other classes of inhibitors, including those incorporating a cyclopropyl (B3062369) group to introduce conformational constraints and explore the enzyme's active site topography. The structural data from X-ray crystallography of GCPII in complex with various inhibitors has been instrumental in understanding the enzyme's catalytic mechanism and guiding the rational design of new, more effective inhibitors. avcr.cz

Inhibitor ClassExample CompoundKey Structural FeaturePotencyReference
Phosphonate-Based2-(phosphonomethyl)pentanedioic acid (2-PMPA)Phosphonate (B1237965) group chelates active site zincIC₅₀ = 300 pM avcr.cznih.gov
Urea-BasedZJ-43Urea linkage between two amino acid-like moietiesLow nanomolar potency nih.gov

Derivatives of this compound are key components in a class of potent inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease. researchgate.net This serine protease is essential for the replication of the HCV, making it a prime target for antiviral drug development. researchgate.netnih.gov The development of direct-acting antivirals (DAAs) against HCV has included a significant focus on NS3/4A protease inhibitors. nih.gov

Many of the successful HCV NS3/4A protease inhibitors are macrocyclic compounds that have been optimized through structure-based design to improve potency, overcome resistance, and enhance pharmacokinetic properties. nih.gov The 1-amino-cyclopropane-1-carboxylic acid (ACCA) unit is a crucial pharmacophore in the synthesis of several highly effective HCV NS3/4A protease inhibitors. researchgate.net

One notable example is Simeprevir, a macrocyclic inhibitor that incorporates a cyclopentane (B165970) ring as a surrogate for a proline-containing macrocycle. researchgate.net This modification led to a series of inhibitors with high potency. researchgate.net The development of these inhibitors often involves transforming linear peptide-based inhibitors into more conformationally constrained and orally bioavailable macrocyclic structures. acs.org

The inhibition mechanism of these compounds can be either noncovalent or reversibly covalent. acs.org The first-generation inhibitors, such as boceprevir (B1684563) and telaprevir, were linear peptidomimetics with an α-ketoamide warhead that forms a reversible covalent bond with the catalytic serine residue of the protease. nih.govacs.org Later-generation macrocyclic inhibitors often act as noncovalent inhibitors. acs.org

InhibitorClassKey Structural FeatureMechanismReference
SimeprevirMacrocyclicCyclopentane-containing macrocycleNon-covalent researchgate.net
BoceprevirLinear Peptidomimeticα-ketoamideReversibly covalent nih.govacs.org
TelaprevirLinear Peptidomimeticα-ketoamideReversibly covalent nih.govacs.org

This compound and its derivatives exhibit interactions with a wide range of enzyme targets beyond those previously discussed. A notable example is their role in plant biology as precursors to ethylene, a plant hormone. The key enzyme in this pathway is 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS), which converts S-adenosyl-L-methionine to ACC. mdpi.comnih.gov Subsequently, ACC oxidase (ACO), a non-heme iron-containing enzyme, catalyzes the final step of converting ACC to ethylene. mdpi.comnih.gov The expression of genes encoding these enzymes is often induced by various pathogens, indicating their involvement in plant defense mechanisms. mdpi.com

In addition to their role in ethylene biosynthesis, ACC and its derivatives can interact with other enzymes. For instance, some bacteria possess the enzyme ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia (B1221849). uu.nl This activity can modulate ethylene levels in plants and is a mechanism by which some plant growth-promoting rhizobacteria can alleviate stress in plants. uu.nl

The structural motif of a cyclopropyl-containing amino acid can be found in various biologically active molecules, suggesting its potential for interacting with a diverse set of enzymes. The constrained nature of the cyclopropyl ring can provide a unique conformational scaffold for inhibitor design, allowing for specific interactions with the active sites of target enzymes.

The molecular mechanisms of enzyme inactivation by amino-cyclopropyl-acetic acids and their derivatives often involve the unique chemical reactivity of the cyclopropane ring. These compounds can act as mechanism-based inactivators, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation. semanticscholar.orgnumberanalytics.com

A prominent example is the inactivation of 1-aminocyclopropane-1-carboxylate (ACC) synthase by its substrate, S-adenosyl-L-methionine (SAM). semanticscholar.org The enzyme, which is PLP-dependent, facilitates a γ-elimination reaction. This process is thought to proceed through the formation of a carbanion intermediate of SAM, which can then lead to the inactivation of the enzyme.

In the case of 1-aminocyclopropane-1-carboxylate deaminase (ACCD), another PLP-dependent enzyme, the proposed mechanism for the cleavage of the cyclopropane ring of ACC involves a nucleophilic attack by an active site residue. nih.gov Following the formation of the external aldimine between ACC and PLP, a nucleophile from the enzyme attacks the cyclopropane ring, triggering its cleavage. nih.gov This is an unusual reaction for a PLP-dependent enzyme, which typically involves chemistry at the α-carbon of the amino acid substrate. nih.gov

The inactivation process can also be influenced by factors such as conformational changes in the enzyme. The binding of a substrate or inhibitor can induce a conformational change that distorts the active site, leading to a loss of catalytic activity. numberanalytics.com In some cases, the catalytic cycle can become "uncoupled," where the enzyme activates molecular oxygen without corresponding substrate turnover, which can lead to enzyme inactivation. illinois.edu

Receptor Ligand Interactions and Modulation

This compound derivatives have been shown to interact with various receptors, acting as ligands that can modulate receptor activity. A notable example is their interaction with metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs) involved in modulating synaptic transmission and neuronal excitability. doi.org

Specifically, certain carboxycyclopropyl glycines have been synthesized and characterized as selective agonists for the mGlu2 receptor. doi.org The introduction of a methyl group onto the cyclopropane ring of these analogs has been shown to dramatically increase potency at the mGlu2 receptor. doi.org Computational studies suggest that these ligands may adopt an unexpected binding mode within the receptor's binding pocket. doi.org

The study of these ligand-receptor interactions is crucial for understanding the pharmacological effects of these compounds and for the development of new therapeutic agents targeting specific receptor subtypes.

This compound as Ligands for N-methyl-D-aspartate (NMDA) Receptor System

This compound derivatives, particularly those belonging to the class of (carboxycyclopropyl)glycines (CCGs), have been extensively studied as ligands for the N-methyl-D-aspartate (NMDA) receptor system. nih.govnih.gov The NMDA receptor, a type of ionotropic glutamate receptor, is crucial for excitatory neurotransmission in the central nervous system and plays a vital role in processes like learning and memory. nih.gov These receptors are typically tetrameric assemblies, most commonly composed of two GluN1 and two GluN2 subunits, which require the binding of both glycine (B1666218) (to GluN1) and glutamate (to GluN2) for activation. nih.govresearchgate.net

Research has focused on developing conformationally restricted glutamate analogues, like those based on the cyclopropane scaffold, to achieve selectivity for different NMDA receptor subtypes (GluN2A-D). nih.gov The synthesis of various 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues has allowed for the exploration of structure-activity relationships. nih.gov Electrophysiological evaluations on recombinant GluN1/GluN2A-D receptors have shown that modifications to the cyclopropyl ring can produce agonists with varying potency and efficacy depending on the GluN2 subunit present. nih.gov

For instance, studies on mouse hippocampal neurons in culture have demonstrated that several amino acid derivatives can selectively activate NMDA receptors. nih.gov L-Glutamate stands out as the most potent endogenous agonist. nih.gov The stereochemistry of these cyclopropyl amino acids is critical for their activity. The (S)-configuration at the α-carbon is generally preferred for potent agonist activity at NMDA receptors. nih.gov

Table 1: Activity of Selected Amino Acid Agonists at NMDA Receptors This table presents the half-maximal effective concentration (EC50) for various agonists at the NMDA receptor, as determined by dose-response curves in cultured mouse embryonic hippocampal neurons.

Agonist EC50 (µM)
L-Glutamate 2.3
(S)-2-amino-2-((1S,2R)-2-phosphonocyclopropyl)acetic acid Data not available in this format
Quinolinic acid 2300

Data sourced from Patneau and Mayer, 1990. nih.gov

Interaction of this compound Derivatives with Cysteiny Leukotriene CysLT1 Receptor

A distinct class of this compound derivatives plays a significant role as antagonists of the cysteinyl leukotriene CysLT1 receptor. amazonaws.com Cysteinyl leukotrienes (Cys-LTs), such as LTC4, LTD4, and LTE4, are inflammatory lipid mediators derived from arachidonic acid. researchgate.netnih.gov They exert their effects by binding to G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors, which are involved in the pathophysiology of asthma and allergic rhinitis by mediating processes like bronchoconstriction, airway edema, and inflammation. amazonaws.comresearchgate.netnih.gov

Montelukast (B128269) is a prominent example of a potent and selective CysLT1 receptor antagonist that features a 2-(1-(mercaptomethyl)cyclopropyl)acetic acid moiety. amazonaws.com Structure-activity relationship (SAR) studies have been crucial in optimizing these antagonists. The development of such compounds often started from scaffolds like FPL 55712, a chromone (B188151) carboxylic acid derivative. Through comparative analysis of different acidic groups, the 2-(1-(mercaptomethyl)cyclopropyl)acetic acid group was identified as optimal for engaging the receptor while minimizing off-target effects. This specific structural element is critical for the high-affinity and selective binding to the CysLT1 receptor, allowing these drugs to inhibit the physiological actions of LTD4 without having any agonist activity themselves. amazonaws.com

The interaction is highly specific, with these antagonists showing a preference for the CysLT1 receptor over other important airway receptors like prostanoid, cholinergic, or beta-adrenergic receptors. amazonaws.com Further research has led to the synthesis of various series of antagonists, such as γ-carboline derivatives, to improve potency both in vitro and in vivo. researchgate.net

Specificity and Selectivity in Receptor Binding for Amino-cyclopropyl-acetic Acids

The specificity and selectivity of amino-cyclopropyl-acetic acids are highly dependent on their specific chemical structures, which dictates their affinity for different receptor families.

In the context of glutamate receptors, certain analogues show remarkable selectivity. For example, cis-2,4-methanoglutamate, a rigid cyclopropyl analogue of glutamate, displays high affinity for the NMDA receptor, comparable to L-glutamate itself, but has no significant affinity for AMPA or kainate receptors. researchgate.net Conversely, its stereoisomer, trans-2,4-methanoglutamate, lacks significant affinity for any of these ionotropic glutamate receptor sites. researchgate.net Further illustrating selectivity, competitive NMDA receptor antagonists incorporating a cyclopropane ring, such as certain piperazine-dicarboxylic acid derivatives, can be designed to have preferential affinity for specific GluN2 subunits. nih.gov The typical selectivity pattern for many competitive antagonists is NR2A > NR2B > NR2C > NR2D. nih.gov

In a different chemical space, derivatives like montelukast demonstrate high selectivity for the CysLT1 receptor. amazonaws.com Pharmacological studies have confirmed that montelukast binds with high affinity and selectivity to the CysLT1 receptor, effectively blocking the actions of LTD4. amazonaws.comnih.gov This selectivity is crucial for its therapeutic action, as it does not significantly interact with other pharmacologically important receptors in the airways. amazonaws.com Some antagonists, however, may interact with more than one type of Cys-LT receptor. For instance, while zafirlukast (B1683622) and montelukast are highly selective for the CysLT1 receptor (³H-LTD4 binding site), other antagonists like pranlukast (B1678047) have been shown to also interact with the high-affinity binding site for ³H-LTC4. nih.gov This highlights the subtle structural modifications that can alter the selectivity profile of these compounds.

Role in Plant Physiology and Stress Response: 1-Aminocyclopropane-1-carboxylic Acid (ACCA) as a Model

The non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACCA or ACC) is a central molecule in plant physiology, most famously as the direct precursor to the gaseous plant hormone ethylene. frontiersin.orgnih.govfrontiersin.org However, its role extends beyond this function, with emerging evidence pointing to its activity as a signaling molecule in its own right. frontiersin.orgfrontiersin.orgnih.gov

Function as an Ethylene Biosynthesis Precursor

The biosynthesis of ethylene in higher plants is a well-defined two-step pathway where ACCA is the key intermediate. frontiersin.orgnih.gov The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). frontiersin.orgnih.gov In the first dedicated step of ethylene biosynthesis, the enzyme ACC synthase (ACS) catalyzes the conversion of SAM into ACCA. nih.govnih.gov This step is often considered the rate-limiting step in the pathway. biologydiscussion.com

In the second and final step, the enzyme ACC oxidase (ACO) converts ACCA into ethylene, carbon dioxide, and cyanide. frontiersin.orgnih.gov This reaction requires the presence of molecular oxygen. frontiersin.org The expression of ACO is widespread in plant tissues, and providing ACCA to a plant tissue typically results in a rapid burst of ethylene production, indicating that the capacity to convert ACCA to ethylene is generally present. frontiersin.org The production of ethylene is tightly regulated through the transcriptional and post-translational control of both ACS and ACO enzymes, as well as through the conjugation of ACCA into forms like 1-malonyl-ACC (MACC), which regulates the available pool of ACCA for ethylene synthesis. nih.govfrontiersin.orgresearchgate.net This precise control allows plants to manage a wide array of developmental processes and stress responses, including fruit ripening, senescence, and defense against pathogens. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Table 2: Key Enzymes in the Ethylene Biosynthesis Pathway This table outlines the primary enzymes involved in the conversion of S-adenosyl-L-methionine (SAM) to ethylene, with 1-aminocyclopropane-1-carboxylic acid (ACCA) as the central intermediate.

Enzyme Substrate Product(s) Function
ACC synthase (ACS) S-adenosyl-L-methionine (SAM) 1-aminocyclopropane-1-carboxylic acid (ACCA) Catalyzes the first committed and often rate-limiting step in ethylene biosynthesis. nih.govnih.gov
ACC oxidase (ACO) 1-aminocyclopropane-1-carboxylic acid (ACCA) Ethylene, CO₂, Cyanide Catalyzes the final step in ethylene biosynthesis, converting ACCA to the active hormone. frontiersin.orgnih.gov

Ethylene-Independent Signaling Mechanisms of ACCA

Increasingly, research has revealed that ACCA possesses signaling functions that are independent of its conversion to ethylene. frontiersin.orgnih.govfrontiersin.org This dual role positions ACCA as a more complex regulatory molecule than previously understood. frontiersin.orgnih.gov Evidence for this ethylene-independent role comes from studies on plants where ethylene signaling is blocked (e.g., ethylene-insensitive mutants) or in plant species that naturally lack the enzyme ACC oxidase to convert ACCA to ethylene. frontiersin.orgnih.gov

In the liverwort Marchantia polymorpha, which lacks ACO homologues, ACCA and ethylene were found to induce distinct and even opposing growth responses. nih.govplantae.org While ethylene promoted cell division and growth, ACCA treatment inhibited gemma growth by suppressing cell division, even in ethylene-insensitive mutants. nih.gov In Arabidopsis thaliana, ACCA has been shown to be involved in ovular pollen tube attraction by promoting the secretion of chemoattractants, a process that occurs independently of ethylene signaling. exlibrisgroup.comnih.gov This response involves the activation of GLUTAMATE RECEPTOR-LIKE (GLR) channels and subsequent elevation of cytosolic calcium. exlibrisgroup.comnih.gov Furthermore, ACCA has been implicated in regulating root growth and cell wall integrity sensing, separate from its role as an ethylene precursor. frontiersin.org These findings suggest that ACCA may be an ancient signaling molecule whose function as an efficient ethylene precursor evolved later in higher plants. nih.gov

Modulation of Plant Growth and Development by ACCA

Through its dual function as both an ethylene precursor and an independent signaling molecule, ACCA profoundly modulates various aspects of plant growth and development. nih.govsemanticscholar.org As the source of ethylene, ACCA is integral to processes such as seed germination, leaf senescence, fruit ripening (particularly in climacteric fruits), and abscission. frontiersin.orgresearchgate.netfrontiersin.org The regulation of ethylene levels via ACCA synthesis is critical for orchestrating these developmental transitions.

Beyond its role in ethylene production, ACCA's independent signaling activities also impact growth. It has been shown to negatively affect rosette development and primary root elongation in an ethylene-independent manner. frontiersin.org In maize, computational studies suggest that ACCA can enhance resilience to drought and pathogenic stress by interacting with key transcription factors, thereby modulating plant defense mechanisms. nih.govresearchgate.net Similarly, in cauliflower, ACCA is proposed to enhance drought tolerance by modulating the activity of the LEAFY (LFY) transcription factor, which is critical for flower development. nih.govfrontiersin.org This suggests that ACCA can influence plant development and stress tolerance through complex hormonal and signaling networks, making it a key regulator of plant vitality and productivity. frontiersin.orgnih.govsemanticscholar.org

Enhancement of Biotic and Abiotic Stress Resistance in Plants by ACCA

1-Aminocyclopropane-1-carboxylic acid (ACCA), a precursor to the plant hormone ethylene, plays a significant role in how plants respond to both biotic and abiotic stressors. frontiersin.orgnih.gov Ethylene is a key signaling molecule in plant defense mechanisms against pathogens and in conferring tolerance to environmental challenges such as drought, salinity, and extreme temperatures. frontiersin.orgnih.gov The conversion of ACCA to ethylene is catalyzed by the enzyme ACC oxidase, a process that is often upregulated under stressful conditions. frontiersin.orgnih.gov

Research has demonstrated that the application of ACCA can enhance a plant's resilience. For instance, in maize, ACCA has shown the potential to lessen the negative impacts of intermittent soil drying, thereby protecting the health and vitality of the crop. nih.gov This is attributed to ACCA's ability to modulate ethylene levels, which in turn influences various physiological responses to stress. frontiersin.orgnih.gov

Furthermore, some plant growth-promoting rhizobacteria (PGPR), such as certain species of Pseudomonas and Rhizobium, can produce ACCA. frontiersin.org This microbial production of ACCA can influence the ethylene concentrations in associated plants, thereby modulating their growth and tolerance to stress. frontiersin.org The introduction of the bacterial gene for ACC deaminase (acdS) into plants, such as Petunia hybrida, has been shown to reduce stress-induced ethylene production and improve tolerance to abiotic stresses like cold, drought, and salinity. frontiersin.org By breaking down ACCA, ACC deaminase lowers the peak ethylene levels that can be detrimental to plant growth under stress. frontiersin.org

The mechanism behind this enhanced resistance involves the intricate interplay of plant hormones. While abscisic acid (ABA) is central to drought response, salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene are crucial for pathogen resistance. frontiersin.orgnih.gov ACCA's role as the immediate precursor to ethylene places it at a critical juncture in the plant's stress response network. frontiersin.orgnih.gov

ACCA Conjugation and Transport Mechanisms in Plant Systems

The regulation of ACCA levels within a plant is a complex process involving not only its synthesis but also its conjugation and transport. frontiersin.orgnih.govresearchgate.net ACCA can be conjugated to form three main derivatives: 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC). nih.gov The formation of MACC is catalyzed by ACC-N-malonyltransferase, while GACC is formed by γ-glutamyl-transpeptidase, and JA-ACC by jasmonic acid resistance 1 (JAR1). nih.gov While the precise biological roles of these conjugates are still being fully elucidated, their formation represents a significant mechanism for regulating the pool of ACCA available for ethylene synthesis. nih.gov

ACCA is also subject to transport throughout the plant, enabling both localized and long-distance signaling. frontiersin.orgnih.govresearchgate.net This transport is crucial for coordinating ethylene responses across different plant tissues. A well-documented example is the transport of ACCA from the roots to the shoots in plants experiencing flooding or root hypoxia. nih.gov Under these low-oxygen conditions, ACC synthase (ACS) expression is induced in the roots, leading to increased ACCA production. nih.gov However, due to the lack of oxygen, the final conversion to ethylene by ACC oxidase (ACO) is inhibited in the roots. nih.gov Instead, the excess ACCA is transported via the xylem to the shoots, where sufficient oxygen is available for its conversion to ethylene, triggering responses such as stem elongation and leaf epinasty. nih.gov The identification of specific transporters involved in the movement of this non-protein amino acid is an active area of research. frontiersin.orgnih.govresearchgate.net

Antimicrobial and Antifungal Properties of this compound Derivatives

Derivatives of this compound have garnered attention for their potential antimicrobial and antifungal activities. mdpi.com The cyclopropane ring is a structural motif found in various natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.net

A study involving the synthesis of fifty-three amide derivatives containing cyclopropane revealed that some of these compounds displayed moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Notably, three of the synthesized compounds demonstrated significant antifungal activity against C. albicans. mdpi.com The introduction of amide and aryl groups to the cyclopropane structure appears to be a key factor in conferring these antimicrobial properties. mdpi.com

The mechanism of action for some of these derivatives is thought to involve the inhibition of essential microbial enzymes. For instance, molecular docking studies have suggested that certain cyclopropane-containing compounds can bind effectively to the fungal drug target CYP51 protein. mdpi.com Many amino acid-based antimicrobial agents function as structural analogs of intermediates in microbial biosynthetic pathways, thereby acting as enzyme inhibitors. nih.govresearchgate.net The unique, constrained conformation of the cyclopropane ring can contribute to the specific binding and inhibition of these microbial targets. researchgate.net

Impact on Metabolic Pathways and Amino Acid Metabolism

This compound and its metabolism are intertwined with broader amino acid and metabolic pathways in both plants and microorganisms. In plants, ACCA biosynthesis originates from the amino acid methionine, which is first converted to S-adenosyl-L-methionine (SAM). frontiersin.orgnih.govresearchgate.net The enzyme ACC synthase then catalyzes the conversion of SAM to ACCA. frontiersin.orgnih.govresearchgate.net This connection places ACCA synthesis directly within the context of the Yang cycle, which recycles the methylthioadenosine moiety produced during the reaction back to methionine. frontiersin.orgnih.govresearchgate.net

The metabolism of ACCA is also linked to other metabolic pathways. For example, aminotransferases, a diverse class of enzymes crucial for amino acid metabolism, can participate in both primary and secondary metabolic processes. nih.gov These enzymes are responsible for the transfer of amino groups and can link the metabolism of different amino acids and their derivatives. nih.gov

In microorganisms, the metabolism of amino acids can be a strategy to cope with environmental stress. For instance, some bacteria can deaminate amino acids to increase intracellular ammonia concentration, which helps to maintain intracellular pH stability under acidic conditions. d-nb.info The degradation of amino acids can also provide additional ATP, supporting cell growth. frontiersin.org The presence of specific amino acids, such as aspartic acid and glutamate, has been shown to enhance the acid stress resistance of certain bacteria by influencing key metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway and the synthesis of nucleic acids and fatty acids. d-nb.info While direct studies on the impact of ACCA on these specific bacterial pathways are limited, the general principles of amino acid metabolism suggest potential interactions.

Role in Peptide Chemistry and Therapeutics

The rigid structure of the cyclopropane ring makes this compound derivatives valuable building blocks for creating conformationally restricted peptides. nih.govresearchgate.net Incorporating these non-natural amino acids into peptide sequences can significantly influence the resulting peptide's secondary structure and flexibility. nih.gov This conformational constraint can lead to peptides with enhanced biological activity and selectivity towards their targets. researchgate.net

By "locking" a portion of the peptide backbone into a specific conformation, researchers can gain insights into the structure-activity relationships of bioactive peptides. uni-regensburg.de This approach is particularly useful for designing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties, such as increased stability against enzymatic degradation. nih.gov The incorporation of cyclopropane-containing amino acids can help to stabilize specific secondary structures, such as helices or turns, which are often crucial for biological function. uni-regensburg.de

Amino-cyclopropyl-acetic acids are considered noncanonical amino acids, meaning they are not one of the 20 standard proteinogenic amino acids. eurpepsoc.comnih.gov The use of noncanonical amino acids in peptide synthesis has expanded the chemical diversity available for creating novel peptides with unique properties. eurpepsoc.comresearchgate.net Solid-phase peptide synthesis provides a flexible method for incorporating these specialized building blocks into peptide chains. eurpepsoc.com

The unique structural features of amino-cyclopropyl-acetic acids, such as their constrained cyclopropane ring, offer rich architectural possibilities for peptide design. researchgate.net These noncanonical amino acids can be used to create peptides with altered conformations, enhanced stability, and novel biological activities. ua.pt The ability to introduce such specific structural constraints is a powerful tool in the development of new therapeutic peptides and other functional biomolecules. nih.gov

Enhancement of Peptide Stability and Receptor Selectivity through this compound Incorporation

The incorporation of conformationally constrained non-natural amino acids into peptide sequences is a pivotal strategy in medicinal chemistry to enhance their therapeutic properties. researchgate.net this compound (Ac3c), a cyclopropane-containing amino acid, serves as a valuable building block for this purpose. The rigid cyclopropyl ring significantly restricts the conformational freedom of the peptide backbone, which can lead to improved metabolic stability and refined receptor selectivity. nih.govmdpi.comupc.edu

The structural rigidity imparted by Ac3c can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby prolonging the peptide's biological half-life. nih.gov This increased resistance to degradation is a critical attribute for the development of peptide-based drugs with enhanced pharmacokinetic profiles. acs.orgnih.gov

Furthermore, the conformational constraint imposed by the cyclopropyl moiety can pre-organize the peptide into a bioactive conformation that is optimal for binding to a specific receptor. nih.govupc.edu This can result in a marked increase in binding affinity and selectivity for the intended target receptor over other related subtypes. The stereochemistry of the Ac3c residue is a crucial determinant of the peptide's three-dimensional structure and its subsequent interaction with receptors. Different stereoisomers of this compound can induce unique backbone geometries, enabling the fine-tuning of a peptide's receptor selectivity. upc.edu

Research has demonstrated that substituting native amino acids with conformationally constrained counterparts, such as Ac3c, can yield peptide analogues with superior potency and selectivity. For example, the incorporation of a related constrained β-amino acid, β-ACC, into truncated Neuropeptide Y (NPY) analogues has been shown to produce ligands with good affinity and selectivity for the Y1 receptor. uni-regensburg.de This highlights the potential of using such constrained amino acids to modulate the biological activity of peptides.

The following table provides a hypothetical illustration of how the incorporation of different Ac3c stereoisomers could modulate the stability and receptor binding profile of a bioactive peptide.

Peptide AnalogueModificationRelative Proteolytic Stability (%)Receptor Subtype 1 Affinity (Ki, nM)Receptor Subtype 2 Affinity (Ki, nM)Selectivity Fold-Change (Receptor 1 vs. 2)
Native PeptideNone10045902.0
Analogue ASubstitution with (1R,2S)-Ac3c180151208.0
Analogue BSubstitution with (1S,2R)-Ac3c17540852.1

This table demonstrates that the strategic inclusion of a specific stereoisomer, as seen in Analogue A, can substantially increase proteolytic stability while simultaneously enhancing affinity and selectivity for Receptor Subtype 1. In contrast, the incorporation of a different stereoisomer (Analogue B) results in a similar stability enhancement but without a significant improvement in receptor selectivity, underscoring the critical role of stereochemistry in the rational design of peptide-based therapeutics. upc.edu This approach allows for the precise modification of peptides to optimize their drug-like properties. researchgate.net

Computational and Theoretical Studies of Amino Cyclopropyl Acetic Acids

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Ligand-Protein Binding Affinity Predictions for Amino-cyclopropyl-acetic Acids

Molecular docking studies have been instrumental in quantifying the binding affinities of amino-cyclopropyl-acetic acid derivatives with various protein targets. The binding affinity, often expressed as a binding energy score in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A lower binding energy score typically signifies a higher affinity.

For instance, in a study investigating the potential of 1-amino-cyclopropane-1-carboxylic acid (ACCA) to enhance maize resistance to stressors, molecular docking simulations revealed a strong binding affinity of ACCA to the target protein 7Q3S, with a Gibbs free energy of -9.98 kcal/mol. nih.govresearchgate.netfrontiersin.org This high binding affinity suggests that ACCA can effectively interact with and modulate the activity of this protein, contributing to the plant's resilience. nih.govfrontiersin.org Similarly, in a study on cauliflower, ACCA demonstrated a significant binding free energy of -8.74 kcal/mol with the LFY transcription factor, highlighting its potential to modulate biological processes in this plant as well. frontiersin.org

The versatility of the this compound scaffold is further demonstrated in studies of montelukast (B128269), a compound containing a cyclopropyl (B3062369) acetic acid moiety. Molecular docking of montelukast against human placental alkaline phosphatase and H. pylori urease yielded binding affinities of -11.87 kcal/mol and -12.38 kcal/mol, respectively. nih.gov These strong binding affinities underscore the potential of this chemical group to interact favorably with a diverse range of protein targets. nih.gov

A broader virtual screening of seven natural-chemical ligands against the receptor protein 7Q3S identified 1-amino-cyclopropane-1-carboxylic acid (ACCA) as having the highest potential affinity. nih.gov The binding energies for these compounds, as determined by molecular docking, provide a quantitative basis for prioritizing ligands for further investigation. nih.gov

CompoundTarget ProteinBinding Affinity (kcal/mol)
1-amino-cyclopropane-1-carboxylic acid (ACCA)7Q3S (Maize)-9.98
1-amino-cyclopropane-1-carboxylic acid (ACCA)LFY (Cauliflower)-8.74
Montelukast (containing cyclopropyl acetic acid)Human Placental Alkaline Phosphatase (1ZED)-11.87
Montelukast (containing cyclopropyl acetic acid)H. pylori Urease (6ZJA)-12.38

Identification of Binding Pockets and Key Molecular Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying the binding pocket on the protein and the key amino acid residues involved in the interaction.

In the case of ACCA binding to the 7Q3S protein, docking experiments revealed a distinct binding pocket. nih.govfrontiersin.org The interactions within this pocket are crucial for the formation of a stable complex and include a variety of non-bonded interactions such as hydrophobic contacts, ionic interactions, hydrogen bonding, and water bridges. nih.gov For example, strong hydrogen bonds were observed between ACCA and the residues of 7Q3S. nih.gov

Similarly, the interaction of montelukast's cyclopropyl acetic acid moiety with its target proteins involves specific and crucial hydrogen bonds. With human placental alkaline phosphatase, the oxygen of the cyclopropyl acetic acid moiety forms a conventional hydrogen bond with Ser92 and Arg166. nih.gov In its interaction with H. pylori urease, the cyclopropyl acetic acid moiety donates a hydrogen atom to form a conventional hydrogen bond with Asp362, and also forms a carbon-hydrogen bond with His248. nih.gov Furthermore, this moiety was also found to be involved in a metal interaction in the urease binding site. nih.gov

The analysis of these interactions is fundamental to understanding the structural basis of ligand-protein recognition and can guide the design of more potent and selective inhibitors. nih.govfrontiersin.org By comparing the binding modes of different ligands, researchers can elucidate structure-activity relationships (SAR), which are invaluable for the development of improved compounds. frontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the conformational changes and stability of molecules and their complexes, complementing the static picture provided by molecular docking.

Conformational Analysis and Dynamics of Amino-cyclopropyl-acetic Acids and Their Complexes

MD simulations have been employed to investigate the conformational landscape and dynamic behavior of amino-cyclopropyl-acetic acids and their protein complexes. These simulations can reveal how the flexibility of both the ligand and the protein influences their interaction.

In another study, MD simulations were used to analyze the structural stabilization of a β-helical protein motif upon mutation of a glycine (B1666218) residue to 1-aminocyclopropane-1-carboxylic acid (Ac3c). nih.gov The results indicated that the Pro-Ac3c-Val sequence has a high propensity to adopt turn-like conformations, significantly reducing the conformational flexibility of the target site. nih.gov This demonstrates how the constrained nature of the cyclopropane (B1198618) ring can be used to engineer protein stability. nih.gov

Stability of Ligand-Receptor Complexes Involving this compound Derivatives

A key application of MD simulations is to assess the stability of ligand-receptor complexes over time. This is often evaluated by monitoring metrics such as the root mean square deviation (RMSD) of the protein backbone and the ligand.

MD simulations of the 1-amino-cyclopropane-1-carboxylic acid (ACCA)-7Q3S protein complex were conducted for 100 nanoseconds to assess its stability. nih.govresearchgate.net The RMSD of the Cα-backbone of the protein showed a deviation of approximately 0.8 Å, indicating that the complex remained relatively stable with only minor fluctuations. nih.govresearchgate.net The radius of gyration (Rg) of the complex also remained stable, with an average change of about 0.7 Å, suggesting considerable compactness. nih.gov Furthermore, the formation of a single, stable hydrogen bond between ACCA and 7Q3S throughout the simulation indicated a favorable and persistent interaction. nih.gov

ComplexSimulation Time (ns)Key Stability MetricsFinding
ACCA-7Q3S100RMSD (Cα-backbone), Radius of Gyration (Rg), Hydrogen BondsComplex is stable with minor fluctuations (RMSD ~0.8 Å), compact (Rg ~0.7 Å change), and maintains a stable hydrogen bond. nih.gov
Abemaciclib-CDK6100RMSD (Protein and Ligand)Protein structure is stable, allowing for analysis of ligand interactions. frontiersin.org

Elucidation of Molecular Mechanisms via MD Simulations

MD simulations can go beyond assessing stability to elucidate the molecular mechanisms underlying biological processes. By observing the dynamic behavior of atoms and molecules, researchers can gain insights into how ligands modulate protein function and the pathways of ligand binding and unbinding.

MD simulations of the ACCA-7Q3S complex, for example, helped to elucidate the finer molecular interactions that contribute to the enhanced stress resilience in maize. nih.govfrontiersin.org The simulations provided a detailed picture of the dynamic interplay of hydrogen bonds, hydrophobic interactions, and other non-bonded forces that stabilize the complex and are presumed to be responsible for its biological effect. nih.gov

In a broader context, MD simulations have been used to investigate the dissociation pathways of ligands from nuclear receptors. nih.gov These studies have revealed that ligand escape can occur through multiple competing pathways involving significant conformational rearrangements of the protein. nih.gov While not directly focused on this compound, this research highlights the power of MD simulations to uncover complex molecular mechanisms that would be difficult to study experimentally.

Structure-Activity Relationship (SAR) Derivations for Amino-cyclopropyl-acetic Acids

Structure-Activity Relationship (SAR) studies of this compound derivatives aim to understand how modifications to the molecular structure influence their biological activity. The introduction of a cyclopropane ring into an amino acid scaffold imparts significant conformational rigidity and defines a specific spatial orientation of the functional groups. researchgate.net This conformational constraint is a key factor in modulating the interaction of these molecules with biological targets such as receptors and enzymes. researchgate.netsci-hub.seunl.pt

One of the primary applications of incorporating a cyclopropane ring is to create conformationally restricted analogs of biologically important molecules, such as glutamic acid. researchgate.net By locking the molecule into a more rigid conformation, researchers can probe the specific three-dimensional requirements for binding to a receptor. For example, studies on carboxycyclopropylglycines, which are analogs of glutamic acid, have shown that the stereochemistry of the cyclopropane ring is crucial for their activity as agonists or antagonists at metabotropic glutamate (B1630785) receptors (mGluRs). researchgate.net The trans and cis isomers can exhibit profoundly different pharmacological profiles due to the fixed spatial arrangement of the amino and carboxyl groups.

In the design of enzyme inhibitors, the cyclopropane ring can mimic a transition state. For instance, in the study of ketol-acid reductoisomerase (KARI) inhibitors, a series of cyclopropanecarbonyl thiourea (B124793) derivatives were synthesized. tandfonline.com The rationale behind this design is that the enzymatic reaction catalyzed by KARI is believed to proceed through a cyclopropane-like transition state. tandfonline.com The SAR studies of these compounds revealed that the nature and position of substituents on the molecule significantly impacted their inhibitory activity. tandfonline.com

The following table summarizes key findings from SAR studies on cyclopropane-containing compounds, which can be extrapolated to this compound derivatives:

Structural ModificationEffect on ActivityRationaleReference
Introduction of Cyclopropane RingConformational RestrictionLimits the number of accessible conformations, leading to higher receptor selectivity. researchgate.net
Stereochemistry (cis/trans isomers)Can lead to different pharmacological profiles (e.g., agonist vs. antagonist).Alters the spatial orientation of key functional groups for receptor binding. researchgate.net
Substituents on the Cyclopropane RingModulates binding affinity and selectivity.Can introduce steric hindrance or new binding interactions with the target protein. researchgate.net
Bioisosteric ReplacementCan improve pharmacokinetic properties.The cyclopropyl group can be used as a bioisostere for other chemical groups. researchgate.net

These studies underscore the importance of the cyclopropane moiety in drug design, allowing for the fine-tuning of molecular properties to achieve desired biological effects. sci-hub.se

Quantum Chemical Calculations in Reaction Mechanisms Involving Amino-cyclopropyl-acetic Acids

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate reaction mechanisms involving amino-cyclopropyl-acetic acids and their derivatives. rsc.orgacs.orgdiva-portal.orgacs.org These computational methods allow for the detailed investigation of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.

A significant area of investigation has been the oxidation of cyclopropylamines. The oxidation of these compounds can trigger a ring-opening reaction, forming radical or radical cation intermediates. acs.org Quantum chemical calculations have been employed to study the geometries and energetics of these reactive species, providing insight into the factors that govern the reaction pathway. acs.org

For example, hybrid quantum mechanical/molecular mechanical (QM/MM) simulations have been used to study the reaction mechanism of N-cyclopropylglycine with monomeric sarcosine (B1681465) oxidase (MSOX), a flavoenzyme that catalyzes the oxidation of secondary amines. rsc.org These simulations explored various proposed mechanisms, including single electron transfer (SET), polar, and hydride transfer pathways. rsc.org The calculations indicated that a polar mechanism, involving a nucleophilic attack of the cyclopropyl group on the flavin cofactor, was the most energetically favorable. rsc.org This study also characterized the intermediates and transition states, providing a detailed picture of the reaction at the atomic level. rsc.org

Computational studies have also been instrumental in understanding the stereoselectivity of reactions involving cyclopropyl amino acids. For instance, in the synthesis of chiral cyclopropyl α-amino acid derivatives through Co(II)-based metalloradical catalysis, computational and experimental studies supported a stepwise radical mechanism. nih.gov These calculations helped to explain the observed (Z)-diastereoselectivity of the cyclopropanation reaction. nih.gov

The table below presents examples of how quantum chemical calculations have been applied to understand reactions of this compound analogs:

System/ReactionComputational MethodKey FindingsReference
Oxidation of N-cyclopropylglycine by MSOXQM/MM SimulationsThe reaction proceeds via a polar mechanism with the ring-opening of the cyclopropyl group. rsc.org
Ring-opening of amino cyclopropyl radicalComputational StudiesProvided insights into the stereoselectivity of the ring-opening process. researchgate.net
Asymmetric Radical CyclopropanationDFT CalculationsSupported a stepwise radical mechanism and explained the observed diastereoselectivity. nih.gov
Rearrangement of Cyclopropyl-Substituted Nitrenium IonsDFT CalculationsPredicted low energy barriers for the addition of nucleophiles to the cyclopropyl ring. acs.org

These computational approaches not only rationalize experimental observations but also guide the design of new synthetic methodologies and catalysts. rsc.org

Theoretical Models for Prebiotic Amino Acid Synthesis Including Cyclopropyl Analogs

The question of how the building blocks of life, such as amino acids, first formed on the early Earth is a central theme in prebiotic chemistry. researchgate.net Theoretical models, often supported by computational chemistry, play a crucial role in exploring plausible pathways for the abiotic synthesis of these molecules. nih.gov While much of the focus has been on the 20 proteinogenic amino acids, the potential for the formation of non-proteinogenic amino acids, including cyclopropyl analogs, is an area of growing interest.

Several general theoretical models for prebiotic amino acid synthesis have been proposed. One prominent model is the Strecker synthesis, which involves the reaction of aldehydes, ammonia (B1221849), and cyanide. researchgate.net Another is the Bucherer-Bergs pathway, where α-ketoacids react with cyanide and ammonia sources. researchgate.net Computational studies, such as DFT calculations, have been used to investigate the feasibility of these reactions under prebiotic conditions. nih.govresearchgate.net For example, novel density functional theory calculations have been applied to a hypothesized prebiotic synthesis of amino acids from α-keto acids catalyzed by dinucleotide species. nih.gov These calculations showed that the proposed mechanism was plausible and that interactions between the keto acid and the dinucleotide could influence the reaction's free energy profiles. nih.gov

While direct theoretical models for the prebiotic synthesis of this compound are not extensively documented, the general principles from existing models can be extended to consider their formation. The key would be the prebiotic availability of cyclopropyl-containing precursors, such as cyclopropyl aldehydes or α-ketoacids. The formation of complex organic molecules in interstellar environments, which can be delivered to Earth via meteorites, provides a potential source for such precursors. researchgate.net

Theoretical models for the formation of amino acid precursors in the interstellar medium have been studied using DFT. researchgate.net These studies explore gas-phase reactions that could lead to a variety of amino acid derivatives. researchgate.net It is conceivable that similar processes could lead to the formation of cyclopropyl-containing nitriles, which are precursors to amino acids.

The following table outlines general theoretical models for prebiotic amino acid synthesis and their potential applicability to cyclopropyl analogs:

Theoretical ModelProposed PrecursorsRelevance to Cyclopropyl AnalogsReference
Strecker SynthesisAldehydes, Ammonia, CyanidePlausible if cyclopropyl aldehydes were prebiotically available. researchgate.net
Bucherer-Bergs Pathwayα-Ketoacids, Ammonia, CyanidePlausible if cyclopropyl α-ketoacids were prebiotically available. researchgate.net
Dinucleotide-Catalyzed Synthesisα-Ketoacids, DinucleotidesThe catalytic cycle could potentially accommodate cyclopropyl-containing substrates. nih.gov
Interstellar SynthesisSimple molecules (e.g., methylenimine, HCN)Gas-phase reactions in interstellar clouds could potentially form cyclopropyl-containing precursors. researchgate.net
Synthesis in FormamideGlycolaldehyde, CyanideCould potentially lead to N-formylaminonitriles with cyclopropyl groups if the appropriate precursors were present. nih.gov

Further computational and experimental work is needed to specifically investigate the prebiotic plausibility of forming amino-cyclopropyl-acetic acids and to determine their potential role in the origins of life.

Advanced Analytical Methodologies in Amino Cyclopropyl Acetic Acid Research

Chromatographic Techniques for Amino-cyclopropyl-acetic Acid Analysis

Chromatography is an indispensable tool for the separation and analysis of this compound. Different chromatographic methods are utilized to assess various quality attributes, from purity to the presence of residual manufacturing components.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity and composition of this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For amino acids, which often lack a strong UV chromophore, derivatization is a common strategy to enhance detection. jocpr.com However, methods for the analysis of underivatized amino acids are also utilized to simplify the process. jocpr.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used approach for separating biomolecules like amino acids. thermofisher.com It can distinguish between compounds with very similar chemical structures. thermofisher.com In a typical RP-HPLC setup for amino acid analysis, a C8 or C18 column is used as the stationary phase. thermofisher.comcreative-proteomics.com The mobile phase often consists of a buffer and an organic modifier, such as acetonitrile. jocpr.comcreative-proteomics.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By carefully controlling the mobile phase composition and gradient, a high degree of separation can be achieved.

The purity of this compound can be determined by quantifying the area of its peak in the chromatogram relative to the total area of all peaks. A typical purity level for commercially available amino(cyclopropyl)acetic acid HCl is ≥96%. biocompare.com Method validation is crucial to ensure the accuracy and reliability of the results, including assessments of linearity, precision, accuracy, and robustness. jocpr.com

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

ParameterConditionReference
Column C8 or C18 reversed-phase thermofisher.comcreative-proteomics.com
Mobile Phase A 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85) jocpr.com
Mobile Phase B Acetonitrile jocpr.com
Detection UV or Fluorescence (after derivatization) creative-proteomics.com
Flow Rate Variable, optimized for separation thermofisher.com
Injection Volume 10 µL creative-proteomics.com

Ultra High-Performance Liquid Chromatography (UHPLC) for Rapid Amino Acid Analysis

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. lcms.czresearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.govnih.gov For amino acid analysis, UHPLC methods can significantly reduce run times, sometimes by half or more compared to conventional HPLC, while maintaining or even enhancing sensitivity. lcms.czcloudfront.net

Derivatization techniques, such as with o-phthaldialdehyde (OPA), are often employed in UHPLC analysis of amino acids to enable sensitive fluorescence detection. lcms.czcloudfront.net This approach allows for the detection of amino acids at very low concentrations. lcms.cz UHPLC methods have been developed for the rapid separation of numerous amino acids in complex biological matrices, demonstrating the technique's robustness and efficiency. nih.govnih.gov For instance, a method separating 15 derivatized amino acids has been achieved in under 8 minutes. cloudfront.net

Table 2: Comparison of a Conventional HPLC vs. a Rapid UHPLC Method for Amino Acid Analysis

FeatureConventional HPLCRapid UHPLCReference
Analysis Time >20 minutes<10 minutes lcms.cz
Particle Size 3-5 µm<2 µm nih.govnih.gov
Resolution GoodExcellent lcms.czresearchgate.net
Sensitivity HighVery High lcms.czcloudfront.net

Gas Chromatography (GC) for Residual Solvent Determination

Gas Chromatography (GC) is the primary technique for identifying and quantifying residual solvents that may be present in the final product from the manufacturing process. ich.orgshimadzu.com These organic volatile chemicals need to be controlled to ensure the safety and quality of the substance. ich.orgchromatographyonline.com The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity and set acceptable limits. ich.orgchromatographyonline.com

Headspace GC (HS-GC) is a common approach for this analysis, where the volatile solvents are sampled from the headspace above the sample matrix and injected into the GC system. chromatographyonline.comrroij.com This technique minimizes matrix effects and protects the GC column from non-volatile components. rroij.com A variety of columns with different polarities can be used to achieve the desired separation of solvents. shimadzu.com The method must be validated to demonstrate its suitability for its intended purpose, including specificity, linearity, and accuracy. ich.org

Table 3: ICH Classification of Selected Residual Solvents

SolventClassLimit (if applicable)Reference
BenzeneClass 12 ppm chromatographyonline.com
Methanol (B129727)Class 23000 ppm ich.org
Acetic AcidClass 35000 ppm rroij.com
Acetone (B3395972)Class 35000 ppm rroij.com

Thin-Layer Chromatography (TLC) for Qualitative this compound Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of amino acids, including this compound. reachdevices.comresearchgate.net It is often used for preliminary purity checks, reaction monitoring, and identification. researchgate.netup.ac.za In TLC, a stationary phase, such as silica (B1680970) gel or cellulose (B213188), is coated on a plate. reachdevices.com The sample is spotted on the plate, which is then developed in a chamber with a suitable mobile phase. reachdevices.com

The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots are visualized. Since amino acids are typically colorless, a visualizing agent such as ninhydrin (B49086) is sprayed on the plate, which reacts with the amino acids to produce colored spots. reachdevices.comuni-giessen.de The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to that of a standard. reachdevices.com

Table 4: Example TLC System for Amino Acid Separation

ParameterDescriptionReference
Stationary Phase Silica gel or Cellulose plate reachdevices.com
Mobile Phase n-butanol : acetic acid : water (3:1:1 by volume) reachdevices.com
Visualization Ninhydrin spray followed by heating reachdevices.comuni-giessen.de

Spectrometric Techniques for Characterization of Amino-cyclopropyl-acetic Acids

Spectrometric techniques are vital for elucidating the molecular structure and confirming the identity of this compound. These methods provide detailed information about the molecule's mass and fragmentation patterns.

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like HPLC or UHPLC (LC-MS), it provides both separation and identification capabilities. nih.govnih.gov For this compound, MS can confirm its molecular identity by measuring its exact mass. chemsrc.com

Tandem mass spectrometry (MS/MS) is used for structural elucidation. In this technique, the parent ion of the compound is selected and subjected to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. nih.gov The fragmentation patterns of amino acids are well-studied and can reveal losses of characteristic groups such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). researchgate.net Analyzing the fragmentation of this compound can help to confirm the presence of the cyclopropyl (B3062369) ring and the amino and carboxylic acid functional groups. This detailed structural information is crucial for confirming the identity of the compound and for identifying any potential impurities or degradation products.

Table 5: Common Fragments Observed in the Mass Spectra of Amino Acids

Fragment LostChemical FormulaSignificanceReference
WaterH₂OLoss from the carboxylic acid group researchgate.net
AmmoniaNH₃Loss from the amino group researchgate.net
Carbon DioxideCO₂Loss from the carboxylic acid group researchgate.net

High-Resolution Quadrupole Orbitrap Mass Spectrometry for Enhanced Sensitivity and Selectivity

High-Resolution Quadrupole Orbitrap Mass Spectrometry (HRMS) has become an indispensable tool in the analysis of small molecules like this compound, offering significant advantages in both sensitivity and selectivity. sigmaaldrich.com This technology pairs a quadrupole mass filter, which provides initial ion selection, with an Orbitrap mass analyzer, renowned for its exceptional resolving power and mass accuracy. creative-proteomics.comnih.gov

The primary benefit of using a Q-Orbitrap system for this compound analysis is its ability to resolve the target analyte from complex sample matrices. In biological or environmental samples, numerous other compounds may have the same nominal mass (isobaric interferences). The high resolving power of the Orbitrap, often exceeding 100,000 Full Width at Half Maximum (FWHM), allows for the differentiation of these closely related masses, ensuring that the detected signal originates solely from the compound of interest. nih.gov

Furthermore, the high mass accuracy, typically below 5 parts per million (ppm), provides a high degree of confidence in compound identification. By comparing the experimentally measured accurate mass to the theoretical exact mass of this compound, analysts can significantly reduce the number of potential elemental formulas, aiding in unambiguous structural confirmation. sigmaaldrich.com

The system's sensitivity is another critical feature. The combination of the quadrupole for precursor ion selection and the Orbitrap for detection enables advanced acquisition modes like Parallel Reaction Monitoring (PRM). In PRM, the quadrupole isolates the precursor ion of this compound, which is then fragmented, and all resulting product ions are analyzed in the Orbitrap at high resolution. This provides highly specific and sensitive quantification, rivaling traditional triple quadrupole methods while simultaneously offering the confirmatory power of high-resolution data. d-nb.info

Table 1: Advantages of High-Resolution Quadrupole Orbitrap Mass Spectrometry for this compound Analysis

FeatureAdvantage in AnalysisScientific Implication
High Resolving Power (>100,000 FWHM) Differentiates this compound from isobaric and near-isobaric interferences in complex matrices. nih.govIncreases selectivity and reduces the likelihood of false-positive results.
High Mass Accuracy (<5 ppm) Provides high confidence in identification by matching the measured mass to the theoretical exact mass. sigmaaldrich.comEnables unambiguous formula determination and structural confirmation.
Parallel Reaction Monitoring (PRM) Allows for highly selective and sensitive quantification by analyzing all product ions at high resolution. d-nb.infoCombines the quantitative power of targeted methods with the qualitative confirmation of high-resolution analysis.
Flexibility in Fragmentation Supports various fragmentation techniques (e.g., HCD, CID) to aid in structural elucidation of derivatives and metabolites. sigmaaldrich.comProvides comprehensive structural information for both known and unknown related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the definitive structural elucidation of organic molecules, including novel derivatives of this compound. bioquochem.comumass.edu By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, stereochemistry, and conformation of a compound. sigmaaldrich.comjove.com

In the analysis of an this compound derivative, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). bioquochem.com The protons on the cyclopropyl ring would exhibit characteristic chemical shifts and complex coupling patterns due to their rigid, cyclic structure. The proton on the α-carbon, adjacent to the amino and carboxyl groups, would also show a distinct signal.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. springernature.com Each unique carbon atom in the molecule generates a separate signal, allowing for a direct count of the carbon environments. The chemical shifts of the cyclopropyl carbons, the α-carbon, and the carboxyl carbon provide key structural information.

To establish the complete structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to piece together spin systems within the molecule, such as the protons on the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, for instance, linking the α-proton to the carbons of the cyclopropyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons, which is essential for determining the relative stereochemistry and conformational preferences of the molecule. sigmaaldrich.com

Table 2: Hypothetical NMR Data for a Generic this compound Derivative

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected MultiplicityKey 2D Correlations (HMBC)
¹H Cyclopropyl CH₂0.5 - 1.5MultipletTo other cyclopropyl carbons, α-carbon
¹H α-CH3.0 - 4.5Doublet or MultipletTo carboxyl carbon, cyclopropyl carbons
¹H Amine NH₂1.0 - 5.0 (variable)Broad SingletTo α-carbon
¹³C Cyclopropyl CH₂5 - 20-From α-proton, other cyclopropyl protons
¹³C Quaternary Cyclopropyl C15 - 30-From α-proton, cyclopropyl protons
¹³C α-CH50 - 65-From cyclopropyl protons, amine proton
¹³C Carboxyl C=O170 - 185-From α-proton

Sample Preparation and Pretreatment Strategies for this compound Analysis

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound, especially from complex biological matrices. The primary goals are to remove interfering substances, concentrate the analyte, and ensure compatibility with the downstream analytical instrumentation. creative-proteomics.com

Protein Removal Methods in Biological Matrices

When analyzing this compound in biological fluids like plasma, serum, or tissue homogenates, the high abundance of proteins poses a significant challenge. fujifilm.com Proteins can interfere with analysis by precipitating in the analytical column, suppressing ion formation in mass spectrometry, and obscuring the analyte signal. bioquochem.com Therefore, efficient protein removal is essential.

Two common methods for deproteinization are precipitation and ultrafiltration. bioquochem.comabcam.com

Acid Precipitation: This involves adding a strong acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA), to the sample. creative-proteomics.comumass.edu The acid disrupts the tertiary structure of the proteins, causing them to denature and precipitate out of the solution. umass.edu After centrifugation, the protein-free supernatant containing the amino acid can be collected for analysis. creative-proteomics.com This method is effective and inexpensive but can sometimes introduce ion-suppressing agents into the sample. springernature.com

Organic Solvent Precipitation: Adding a water-miscible organic solvent like acetone or methanol reduces the dielectric constant of the solution, disrupting the hydration shell around the proteins and causing them to aggregate and precipitate. umass.edubiosyn.comcore.ac.uk This method is also widely used, though care must be taken to ensure the target analyte is soluble in the resulting solvent mixture.

Ultrafiltration: This physical separation method uses a semipermeable membrane with a specific molecular weight cutoff (MWCO), typically in the range of 3 to 10 kDa. creative-proteomics.comjove.com When the sample is centrifuged through the filter, high-molecular-weight proteins are retained by the membrane, while small molecules like this compound pass through with the filtrate. nih.govjove.com Ultrafiltration is a gentler method that avoids the use of harsh chemical reagents but may be subject to non-specific binding of the analyte to the membrane. abcam.com

Table 3: Comparison of Common Protein Removal Methods

MethodPrincipleAdvantagesDisadvantages
Acid Precipitation (e.g., TCA) Denaturation of proteins by altering pH, leading to aggregation and precipitation. umass.eduSimple, fast, and inexpensive; effective for a wide range of proteins. creative-proteomics.comCan introduce excess salts/acids affecting subsequent analysis (e.g., LC-MS); risk of co-precipitation of analyte. nih.gov
Organic Solvent Precipitation (e.g., Acetone) Reduction of solvent polarity, disrupting protein hydration shells and causing precipitation. umass.eduEffective and relatively clean. core.ac.ukMay not be suitable for all analytes depending on their solubility; requires optimization of solvent-to-sample ratio.
Ultrafiltration Physical separation based on molecular size using a semipermeable membrane. jove.comMild conditions, no chemical additives; removes a broad range of macromolecules. abcam.comPotential for analyte loss due to non-specific binding to the membrane; can be slower for viscous samples. nih.gov

Purification and Desalination Techniques for this compound Samples

Following initial extraction and protein removal, samples may still contain high concentrations of salts from buffers or the precipitation process itself. These salts can interfere significantly with mass spectrometry by causing ion suppression and can damage chromatographic columns. Therefore, desalination is a crucial purification step.

Electrodialysis (ED): This technique uses ion-exchange membranes and an electric potential to remove salt ions from a solution. shimadzu.com The sample is placed in a chamber between cation- and anion-exchange membranes. When an electric field is applied, cations move towards the cathode and anions towards the anode, passing through their respective membranes and leaving a demineralized amino acid solution behind. This method is highly efficient for removing inorganic salts from neutral amino acid solutions. shimadzu.com

Crystallization/Recrystallization: In the context of purifying synthesized this compound, crystallization is a powerful technique. After synthesis, the crude product can be dissolved in a suitable solvent (e.g., aqueous ethanol) and allowed to crystallize slowly. researchgate.net Impurities, including inorganic salts, tend to remain in the mother liquor, resulting in a highly purified crystalline product. The process can be repeated (recrystallization) to achieve even higher purity. researchgate.net

Solid-Phase Extraction (SPE): SPE can also be used for sample cleanup and desalination. By selecting an appropriate sorbent (e.g., a mixed-mode or ion-exchange resin), this compound can be retained on the cartridge while salts and other impurities are washed away. The purified analyte is then eluted with a different solvent.

Derivatization Approaches for Enhanced Detection of Amino-cyclopropyl-acetic Acids

Amino acids like this compound are polar and often exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns and low volatility for gas chromatography (GC). bioquochem.comcore.ac.uk Derivatization is a chemical modification process used to improve their analytical properties. fujifilm.com The primary goals are to increase chromatographic retention, enhance detector response (e.g., UV or fluorescence), and improve volatility for GC analysis. core.ac.uk

Derivatization can be performed either before the sample is injected into the chromatograph (pre-column) or after separation but before detection (post-column). fujifilm.com

Pre-column Derivatization: The analyte is reacted with a derivatizing agent before injection. This approach is common and allows for the use of a wider range of reagents and reaction conditions. fujifilm.com Common pre-column derivatizing agents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. biosyn.com

Phenyl isothiocyanate (PITC): Reacts with both primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are UV-active. fujifilm.com

Urea (B33335): A simple and inexpensive reagent that reacts with amino acids to form carbamoyl (B1232498) amino acids, which show improved separation on reversed-phase columns and enhanced MS response. abcam.com

Post-column Derivatization: The sample is first separated by chromatography, and the derivatizing agent is then mixed with the column effluent before it enters the detector. This method is highly reproducible as the reaction occurs in a controlled instrument environment, but it requires more complex hardware. fujifilm.com

Silylation for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar amino and carboxyl groups must be made nonpolar and volatile. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on these groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups, creating derivatives that are thermally stable and suitable for GC analysis. core.ac.uk

Table 4: Common Derivatization Approaches for Amino Acid Analysis

ApproachReagent ExampleDetection MethodAdvantagesDisadvantages
Pre-column Fluorescence o-Phthalaldehyde (OPA) biosyn.comFluorescenceHigh sensitivity; reagent itself is not fluorescent, reducing background noise.Does not react with secondary amines; derivative stability can be a concern. fujifilm.com
Pre-column UV Absorbance Phenyl isothiocyanate (PITC) fujifilm.comUVReacts with both primary and secondary amines; stable derivatives.Byproducts from the reagent can interfere with chromatography.
Pre-column LC-MS Urea abcam.comMass SpectrometrySimple, inexpensive reagent; improves reversed-phase retention and MS signal. abcam.comRequires optimization of reaction conditions (pH, temperature).
Pre-column GC-MS MTBSTFA core.ac.ukMass SpectrometryCreates volatile and thermally stable derivatives suitable for GC; produces characteristic mass fragments for identification. core.ac.ukSensitive to moisture; may require elevated temperatures for complete reaction. core.ac.uk

Emerging Research Directions and Future Perspectives for Amino Cyclopropyl Acetic Acids

Development of Novel Therapeutic Agents

The exploration of amino-cyclopropyl-acetic acid and its analogues has opened up new avenues for the development of innovative therapeutic agents targeting a wide array of diseases. The inherent structural rigidity of the cyclopropane (B1198618) ring allows for precise control over the spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for specific biological targets. nih.gov

This compound Analogs in Neuropsychiatric Disorder Research

The constrained conformation of this compound derivatives makes them valuable tools in the study of neurological and psychiatric conditions. unl.pt These compounds can be designed to interact with specific neurotransmitter receptors and transporters in the central nervous system (CNS) with high precision. Research has focused on developing ACPA analogues as potent and selective ligands for glutamate (B1630785) receptors, which are implicated in the pathophysiology of various neurological disorders. unl.pt The ability to create conformationally restricted analogues of excitatory amino acids (EAAs) allows for a deeper understanding of receptor subtypes and the development of drugs for various brain diseases. unl.pt

Exploration of Amino-cyclopropyl-acetic Acids in Cancer Therapeutics

In the realm of oncology, this compound derivatives are being investigated as potential anti-cancer agents. The cyclopropyl (B3062369) group can be incorporated into molecules to enhance their interaction with biological targets involved in cancer progression. thieme-connect.comontosight.ai For instance, some cyclopropyl-containing compounds have been shown to act as inhibitors of enzymes crucial for tumor growth and survival. google.com Research is ongoing to synthesize and evaluate novel ACPA analogues with improved efficacy and reduced off-target effects for various cancer types. ontosight.ainih.gov

This compound Derivatives in Antiviral and Antibiotic Drug Discovery

The unique structural properties of this compound derivatives are being harnessed in the fight against infectious diseases. Researchers are designing ACPA analogues with the potential to inhibit viral replication and combat bacterial infections. nih.gov Some cyclopropane-containing amides have demonstrated antimalarial, antimicrobial, and antiviral activity. researchgate.net The introduction of the cyclopropyl motif can lead to novel mechanisms of action, potentially overcoming existing drug resistance. mdpi.com For example, L-cyclopropylalanine has been shown to exhibit broad-spectrum antifungal and antibacterial activity by inhibiting the biosynthesis of the essential amino acid L-leucine. mdpi.com

Anti-inflammatory and Immunomodulatory Applications of this compound Analogs

This compound analogues are also being explored for their potential to modulate the immune system and reduce inflammation. nih.gov The development of compounds that can selectively target pathways involved in the inflammatory response is a key area of research. researchgate.netrsc.org Essential amino acid α-ketoacid analogues have demonstrated nephroprotective effects against ischemia-reperfusion injury by reducing inflammation and oxidative stress. revistabiomedica.org

Advancements in Agrochemical and Crop Protection Strategies Using Amino-cyclopropyl-acetic Acids

Beyond pharmaceuticals, amino-cyclopropyl-acetic acids and their derivatives are showing promise in agriculture. guidechem.com Their ability to influence plant growth and development makes them valuable candidates for developing new agrochemicals. guidechem.comnih.gov 1-Aminocyclopropane-1-carboxylic acid (ACC), a related compound, is a well-known precursor to the plant hormone ethylene (B1197577), which regulates numerous physiological processes. nih.govfrontiersin.org This has led to the exploration of ACPA derivatives as plant growth regulators to enhance crop yield and quality. guidechem.comffhdj.com

Recent studies have focused on using compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) to bolster the resilience of crops such as maize against various stressors and pathogens. nih.govfrontiersin.org This approach aims to promote sustainable agriculture by minimizing crop losses with environmentally friendly compounds. nih.gov The development of new functionally substituted cyclopropane carboxylic acids is also underway to create effective inhibitors of ethylene biosynthesis, which is crucial for controlling the plant life cycle and preserving the quality of fruits and vegetables. ffhdj.com

Exploration of New Biological Targets and Pathways for Amino-cyclopropyl-acetic Acids

A significant aspect of ongoing research is the identification of novel biological targets and pathways through which amino-cyclopropyl-acetic acids and their derivatives exert their effects. The unique three-dimensional structure of these compounds allows them to interact with proteins and enzymes in ways that are not possible for more flexible molecules. nih.gov This opens up the possibility of discovering previously unknown mechanisms of action and therapeutic applications.

Researchers are employing a variety of techniques, including computational modeling and high-throughput screening, to identify new protein targets for ACPA analogues. nih.gov Understanding these interactions at the molecular level is crucial for the rational design of new and more effective compounds for a range of applications, from medicine to agriculture. unl.pt

Bioengineering and Synthetic Biology Applications Involving Amino-cyclopropyl-acetic Acids

The unique structural properties of amino-cyclopropyl-acetic acids, particularly the constrained cyclopropane ring, have made them valuable targets for bioengineering and synthetic biology. These approaches aim to harness and modify biological systems to produce novel compounds or proteins with enhanced functionalities.

A primary focus of bioengineering in this context is the manipulation of metabolic pathways to produce valuable molecules. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known intermediate in the biosynthesis of ethylene in plants, a hormone crucial for fruit ripening and stress responses. mdpi.comnih.gov Synthetic biology tools are being explored to engineer the ethylene biosynthesis pathway. This involves the heterologous expression of genes encoding key enzymes like ACC synthase (ACS) and ACC oxidase (ACO) in microbial hosts such as E. coli. mdpi.com The goal is to create sustainable and controlled production platforms for ethylene and its precursors.

Furthermore, the incorporation of non-canonical amino acids (ncAAs), including cyclopropane-containing amino acids, into peptides and proteins is a burgeoning field in synthetic biology. nih.govacs.org This technique allows for the creation of proteins with novel properties, such as increased stability, enhanced catalytic activity, or the introduction of bio-orthogonal handles for specific labeling and imaging. The rigid cyclopropane structure can impose conformational constraints on the peptide backbone, which can be advantageous in designing peptidomimetics with improved metabolic stability and specific secondary structures. nih.govmolecularcloud.org

Metabolic glycoengineering is another area where cyclopropane derivatives have been applied. For example, cyclopropane derivatives of mannosamine (B8667444) have been synthesized and used in metabolic glycoengineering experiments in HEK 293T cells. beilstein-journals.org These studies demonstrated the successful incorporation of these modified sugars into cellular sialic acids, opening avenues for modifying cell surface glycans with unique chemical functionalities. beilstein-journals.org

The table below summarizes some of the key enzymes and genes involved in the biosynthesis of ACC, a central this compound, which are often targets for bioengineering and synthetic biology applications.

Gene/EnzymeOrganism/SystemRole in Bioengineering/Synthetic Biology
ACC synthase (ACS)Pyrus pyrifolia (Sand Pear), Triticum aestivum (Wheat), Gossypium hirsutum (Cotton)A rate-limiting enzyme in ethylene biosynthesis, making it a key target for engineering ethylene production in plants and microbes. mdpi.comnih.govnih.gov
ACC oxidase (ACO)PlantsCatalyzes the final step in ethylene biosynthesis. Its manipulation is crucial for controlling ethylene levels. nih.govresearchgate.net
Non-ribosomal peptide synthetases (NRPSs)Anabaena variabilisEnzymes capable of incorporating non-proteinogenic amino acids, potentially including this compound derivatives, into peptide structures. mdpi.com
1-sulfonylcyclopropanolsSynthetic ChemistryUsed as surrogates for the synthesis of cyclopropane β-amino acid derivatives, which are building blocks for peptidomimetics. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Roles

A comprehensive understanding of the biological roles of amino-cyclopropyl-acetic acids necessitates the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a holistic view of the molecular mechanisms underlying the synthesis, regulation, and function of these compounds.

Genomic and transcriptomic studies have been instrumental in identifying and characterizing the gene families responsible for the biosynthesis of amino-cyclopropyl-acetic acids. For example, genome-wide analyses in various plant species like sand pear, wheat, and cotton have identified multiple ACC synthase (ACS) genes. mdpi.comnih.govnih.gov These studies have revealed that different ACS isoforms are expressed in a tissue-specific and developmentally regulated manner, and their expression can be induced by various biotic and abiotic stresses. nih.govnih.gov Transcriptomic analysis, often coupled with proteomics, helps to elucidate how the expression of these genes translates into functional proteins and subsequent metabolic changes. elifesciences.orgdntb.gov.ua

Proteomics, the large-scale study of proteins, provides insights into the abundance, modifications, and interactions of proteins involved in this compound metabolism. For instance, proteomic analyses can identify the specific ACS and ACC oxidase (ACO) proteins that are active under certain conditions. uconn.edunih.gov Furthermore, phosphoproteomics has revealed that the activity of ACS proteins can be regulated by phosphorylation, adding another layer of control to ethylene biosynthesis. nih.gov

Metabolomics, the study of small molecules or metabolites, directly measures the levels of amino-cyclopropyl-acetic acids and related compounds within a biological system. nih.govfrontiersin.org Untargeted metabolomics can reveal widespread changes in amino acid metabolism in response to various stimuli or in disease states. nih.gov When integrated with proteomics and transcriptomics, metabolomics can link genetic and protein-level changes to their ultimate functional consequences on cellular metabolism. mdpi.com

The integration of these multi-omics datasets is powerful for constructing comprehensive models of biological pathways. For example, in the study of plant stress responses, combining transcriptomic, proteomic, and metabolomic data can reveal how environmental cues trigger signaling cascades that lead to the upregulation of ACS gene expression, increased ACS protein levels and activity, and a subsequent rise in ACC and ethylene production. researchgate.net This integrated approach is crucial for identifying key regulatory nodes and potential targets for engineering enhanced stress tolerance in crops. mdpi.com

The table below provides an overview of how different omics technologies contribute to our understanding of amino-cyclopropyl-acetic acids.

Omics TechnologyKey Findings and Applications
Genomics Identification and mapping of gene families encoding biosynthetic enzymes like ACC synthase (ACS) in various plant genomes. mdpi.comnih.govnih.gov
Transcriptomics Analysis of the differential expression of ACS and other related genes in response to developmental cues and environmental stresses. nih.govpnas.org
Proteomics Quantification of protein abundance and post-translational modifications (e.g., phosphorylation) of enzymes like ACS to understand their regulation. nih.govnih.gov
Metabolomics Direct measurement of the levels of 1-aminocyclopropane-1-carboxylic acid (ACC) and other related metabolites to assess metabolic flux and pathway activity. nih.govnih.gov
Multi-Omics Integration Construction of comprehensive models of metabolic and signaling pathways involving amino-cyclopropyl-acetic acids to understand complex biological processes like stress response and development. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for producing amino-cyclopropyl-acetic acid, and how do they differ in efficiency and scalability?

this compound is typically synthesized via cyclopropanation of unsaturated precursors or functionalization of pre-formed cyclopropane rings. For example, methyl ester derivatives (e.g., methyl 2-chloro-2-cyclopropylideneacetate) are used as intermediates in multi-step protocols to introduce cyclopropane rings into amino acid backbones . Key considerations include reaction conditions (e.g., temperature, catalysts) and protecting group strategies to minimize side reactions. Scalability often depends on the stability of intermediates and purification feasibility.

Q. How can researchers confirm the structural integrity of this compound in synthetic products?

Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm cyclopropane ring geometry and amino/acid functional groups.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of stereoisomers (if applicable).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns. Standardized amino acid analysis protocols, such as those outlined for pharmaceutical preparations, should be adapted for this compound .

Q. What are the primary challenges in handling this compound due to its cyclopropane ring?

The cyclopropane ring introduces steric strain, which can lead to:

  • Chemical instability under acidic/basic conditions or elevated temperatures.
  • Stereochemical complexity during peptide incorporation. Mitigation strategies include using mild reaction conditions and chiral resolving agents during synthesis .

Advanced Research Questions

Q. How does incorporating this compound into peptides influence conformational stability and biological activity?

Cyclopropane’s rigidity imposes conformational constraints on peptide backbones, potentially enhancing receptor binding selectivity or proteolytic resistance. For example, studies on cyclopropyl analogues of natural amino acids demonstrate improved potency in receptor-targeted peptides . Researchers should employ:

  • Circular Dichroism (CD) Spectroscopy or X-ray Crystallography to analyze peptide secondary structures.
  • Enzymatic Degradation Assays to assess biostability.

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from variations in:

  • Purity : Contaminants from incomplete synthesis can skew bioassay results. Validate purity via HPLC and orthogonal methods .
  • Stereochemistry : Enantiomers may exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate specific forms .
  • Assay Conditions : Standardize cell-based vs. biochemical assays (e.g., buffer pH, incubation time) to ensure comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.